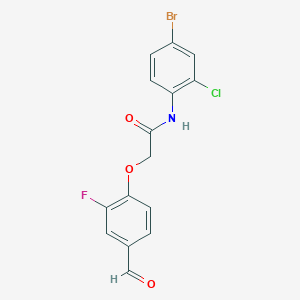

2-Cyclopentyl-2-methoxyethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyclopentyl-2-methoxyethan-1-amine” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of oxalamides, which are structurally similar to “2-Cyclopentyl-2-methoxyethan-1-amine”, involves the acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, and is homogeneously catalyzed by a ruthenium pincer complex .

Molecular Structure Analysis

The InChI code for “2-Cyclopentyl-2-methoxyethan-1-amine” is 1S/C8H17NO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6,9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.

Physical And Chemical Properties Analysis

“2-Cyclopentyl-2-methoxyethan-1-amine” is a liquid at room temperature .

Applications De Recherche Scientifique

Enantioselective Synthesis

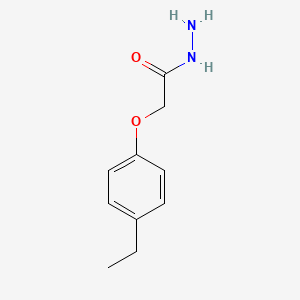

A significant application of related chemical structures to 2-Cyclopentyl-2-methoxyethan-1-amine is in the field of enantioselective synthesis. The enantioselective organocatalytic desymmetrization of cyclopentene-1,3-diones through formal C(sp2)-H amidation utilizes N-methoxy amide as the nitrogen source. This process, catalyzed under mild conditions, allows for the efficient synthesis of enantioenriched chiral cyclopentenyl amines. These compounds feature an all-carbon quaternary stereogenic carbon center, highlighting their potential in producing complex, biologically active molecules with high enantiomeric purity (Liang et al., 2019).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis route has been explored for similar amines, demonstrating the versatility of enzymatic methods in achieving complex chemical transformations. For example, (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for certain receptor antagonists, was synthesized using leucine dehydrogenase. This method illustrates the potential for environmentally friendly, highly selective synthetic processes in producing amines that could be structurally related to 2-Cyclopentyl-2-methoxyethan-1-amine (Parker et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H227, H302, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

2-cyclopentyl-2-methoxyethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYDZONULVTNGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-2-methoxyethan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2626525.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2626528.png)

![6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2626530.png)

![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2626531.png)

![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2626532.png)

![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2626533.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate](/img/structure/B2626538.png)

![3-Methoxy-N-methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2626543.png)